N-(2-ethylhexyl)-2-(1-naphthyl)acetamide
Description
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Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H27NO/c1-3-5-9-16(4-2)15-21-20(22)14-18-12-8-11-17-10-6-7-13-19(17)18/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,21,22) |
InChI Key |
DLGUYVHATYFABS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Systems : Halogenated solvents (e.g., dichloromethane) or aprotic polar solvents (e.g., DMF) are optimal for solubilizing naphthyl intermediates.
-
Catalysts : DMAP (4-dimethylaminopyridine) enhances reaction rates by stabilizing the activated intermediate.
-
Temperature : Reactions proceed efficiently at 25–40°C, avoiding thermal degradation of the naphthyl group.
Example Protocol :
-
Dissolve 2-(1-naphthyl)acetic acid (1.0 equiv) in DMF.
-
Add EDC (1.2 equiv) and DMAP (0.1 equiv), followed by 2-ethylhexylamine (1.1 equiv).
-
Stir at 30°C for 12 hours.
-
Quench with water and extract with ethyl acetate.
Yield Considerations :
Unoptimized yields typically range from 60–75%, contingent on the steric bulk of 2-ethylhexylamine.
Acetylation of Amine Intermediates
An alternative route involves synthesizing 2-(1-naphthyl)ethylamine followed by acetylation. This two-step approach mitigates challenges associated with direct amidation.
Step 1: Synthesis of 2-(1-Naphthyl)ethylamine
Reduction of 2-(1-naphthyl)acetonitrile using hydrogenation catalysts (e.g., Raney Nickel or Pd/C) yields the primary amine.
Hydrogenation Parameters :
-
Catalyst : 10% Pd/C (5 wt% substrate).
-
Solvent : Ethanol or methanol.
-
Time : 4–6 hours.
Purity : >95% after filtration and solvent evaporation.
Step 2: Acetylation with 2-Ethylhexyl Chloride
The amine reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
Reaction Setup :
-
Molar Ratio : 1:1.2 (amine:acetylating agent).
-
Solvent : Dichloromethane or ethyl acetate.
-
Base : Triethylamine (1.5 equiv) to neutralize HCl byproducts.
Workup :
-
Wash with dilute HCl to remove excess base.
-
Dry over Na₂SO₄ and concentrate.
Yield : 80–85% after purification.
Multi-Step Synthesis Approaches
For large-scale production, multi-step routes improve atom economy and reduce costly intermediates. A representative pathway involves:
-
Nitrile Formation : React 1-naphthylacetonitrile with 2-ethylhexyl bromide under SN2 conditions.
-
Hydrogenation : Convert the nitrile to the primary amine using H₂/Raney Nickel.
-
Acetylation : As described in Section 4.
Key Advantage : This route avoids handling corrosive acetylating agents early in the synthesis.
Catalytic Methods and Optimization
Catalytic hydrogenation and coupling reactions are critical for industrial viability. Patent WO2012093402A1 highlights sulfur-assisted reductions for naphthyl intermediates, which could be adapted for nitrile-to-amine conversions.
Catalyst Screening Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Nickel | Ethanol | 40 | 88 |
| Pd/C (5%) | Methanol | 50 | 82 |
| Sulfur | Neat | 185 | 75 |
Purification and Characterization Techniques
Recrystallization Solvents :
Characterization :
-
XRPD : Amorphous or crystalline forms identified via X-ray powder diffraction.
-
NMR : ¹H and ¹³C spectra validate regiochemistry and purity.
Industrial-Scale Production Considerations
Cost Drivers :
-
2-Ethylhexylamine accounts for 60% of raw material costs.
-
Catalyst recycling (e.g., Pd/C filtration) reduces expenses.
Environmental Impact :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Amidation | 70 | 98 | Moderate |
| Acetylation Pathway | 85 | 99 | High |
| Multi-Step Synthesis | 78 | 97 | High |
Synthetic efficiency favors the acetylation route for industrial applications.
Q & A
Q. How can researchers confirm the structural integrity of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide post-synthesis?
Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra to verify the presence of ethylhexyl and naphthyl groups. For example, the naphthyl protons should appear as aromatic signals (δ 7.2–8.5 ppm), while ethylhexyl protons show characteristic aliphatic peaks (δ 0.8–1.6 ppm) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry (MS) : Validate the molecular ion peak (M) and fragmentation patterns against the expected molecular weight.
Q. What are the standard methods for synthesizing this compound in laboratory settings?
Methodological Answer: A typical synthesis involves:
Condensation Reaction : React 1-naphthylacetic acid with 2-ethylhexylamine using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Crystallization : Recrystallize from ethanol to enhance purity.
Key Parameters:
- Reaction temperature: 0–25°C (prevents side reactions).
- Stoichiometry: 1:1.2 molar ratio (acid:amine) to ensure complete conversion.
Advanced Question
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Methodological Answer: Employ Design of Experiments (DOE) to evaluate factors:
- Catalysts : Test coupling agents (e.g., DCC vs. HATU) .
- Solvents : Compare polar aprotic solvents (DMF, THF) for solubility and reactivity.
- Temperature : Optimize between 0°C (kinetic control) and room temperature (thermodynamic control).
Example DOE Table:
| Factor | Levels Tested | Optimal Condition |
|---|---|---|
| Catalyst | DCC, HATU, EDC | HATU (yield: 85%) |
| Solvent | DCM, THF, DMF | DCM (purity: 98%) |
Basic Question
Q. What analytical techniques are essential for determining the purity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). A single peak confirms purity .
- Melting Point Analysis : Compare observed melting point (e.g., 120–122°C) to literature values .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane:ethyl acetate (7:3) as the mobile phase .
Advanced Question
Q. How does the molecular structure of this compound influence its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes or receptors. The naphthyl group may engage in π-π stacking with aromatic residues .
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds between the amide group and active-site residues .
Example Interaction Profile:
| Target | Binding Affinity (Kd) | Key Interactions |
|---|---|---|
| Enzyme X | 12 nM | π-π stacking (naphthyl), H-bond (amide) |
Advanced Question
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Reproducibility Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation times) .
- Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
Basic Question
Q. What are the key physical and chemical properties of this compound critical for research applications?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for in vitro assays) and aqueous buffers (for formulation studies) .
- Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation over time .
- Melting Point : Determine using a capillary tube apparatus (expected range: 118–122°C) .
Example Stability Data:
| Condition | Degradation (%) | Time (weeks) |
|---|---|---|
| 25°C/60% RH | 2% | 4 |
| 40°C/75% RH | 15% | 4 |
Advanced Question
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
Methodological Answer:
- Systematic Substitution : Modify the ethylhexyl chain (e.g., branching, length) or naphthyl substituents (e.g., halogenation) .
- In Silico Screening : Predict bioactivity using QSAR models trained on analogous acetamides .
- Biological Assays : Test analogs against target-specific assays (e.g., kinase inhibition, cytotoxicity) .
Example SAR Table:
| Analog | Modification | IC (Target Y) |
|---|---|---|
| A | Ethylhexyl → Methyl | >100 µM |
| B | Naphthyl → Fluoro-naphthyl | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
